molecular formula C12H13FO4 B15262777 (1S,3s)-1-(3-fluoro-4-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid

(1S,3s)-1-(3-fluoro-4-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B15262777
M. Wt: 240.23 g/mol
InChI Key: XCGLBNWZIMOICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3s)-1-(3-fluoro-4-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane derivative with a fluorinated aromatic ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-1-(3-fluoro-4-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of the Fluorinated Aromatic Ring: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced onto the aromatic ring.

    Hydroxylation and Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-1-(3-fluoro-4-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(1S,3s)-1-(3-fluoro-4-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.

    Materials Science: Its unique structural features make it suitable for the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (1S,3s)-1-(3-fluoro-4-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorinated aromatic ring and the carboxylic acid group play crucial roles in binding to enzymes and receptors, thereby modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3s)-1-(3-chloro-4-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid
  • (1S,3s)-1-(3-bromo-4-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid
  • (1S,3s)-1-(3-iodo-4-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid

Uniqueness

The presence of a fluorine atom in (1S,3s)-1-(3-fluoro-4-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro, bromo, and iodo analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13FO4/c1-17-10-3-2-7(4-9(10)13)12(11(15)16)5-8(14)6-12/h2-4,8,14H,5-6H2,1H3,(H,15,16)

InChI Key

XCGLBNWZIMOICI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC(C2)O)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.